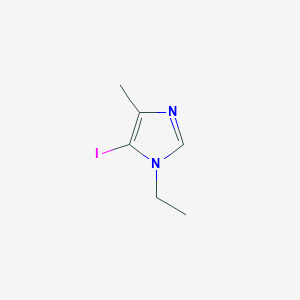
4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is a chemical compound with the CAS Number: 1803590-08-0 . It has a molecular weight of 206.07 .
Molecular Structure Analysis
The InChI code for 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is 1S/C7H7N3.2ClH/c8-4-6-1-2-10-7(3-6)5-9;;/h1-3H,4,8H2;2*1H . This indicates the molecular formula of the compound is C7H9Cl2N3 .Physical And Chemical Properties Analysis
4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride has been explored for its antimicrobial and antioxidant properties. Research demonstrates that derivatives of 2-amino-pyridine-3-carbonitrile show marked zones of inhibition in antimicrobial tests and exhibit notable antioxidant activity (Lagu & Yejella, 2020).
Synthesis of Novel Pyridine Derivatives
The compound has been used in the synthesis of new series of pyridine and fused pyridine derivatives. These derivatives have been found to exhibit diverse chemical properties, leading to potential applications in various scientific fields (Al-Issa, 2012).
Spectroscopic Analysis and Optical Properties
Studies focusing on pyridine derivatives, including 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride, have conducted extensive spectroscopic analysis. These studies help in understanding the optical properties of these compounds, which could be crucial for various applications in materials science (Cetina et al., 2010).
Antibacterial Activity
The antibacterial activity of pyrimidine-carbonitrile derivatives has been another area of focus. These derivatives show potential as antibacterial agents, highlighting the medicinal chemistry applications of the compound (Rostamizadeh et al., 2013).
Antifungal Activity
Compounds synthesized using 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride have also been tested for antifungal properties. This highlights its potential use in developing new antifungal agents (Ibrahim et al., 2008).
Chemical Reactivity and Biological Evaluation
The compound's derivatives have been subjected to various chemical reactivity tests and biological evaluations to understand their potential in different scientific domains. This includes the synthesis of novel nitrogen heterocyclic compounds and their potential biological activities (Farouk et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-4-6-1-2-10-7(3-6)5-9;;/h1-3H,4,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQAMQIAECCSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride | |
CAS RN |
1803590-08-0 |
Source


|
| Record name | 4-(aminomethyl)pyridine-2-carbonitrile dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)
![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)


![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2634227.png)


![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)


![1,3-Benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2634234.png)